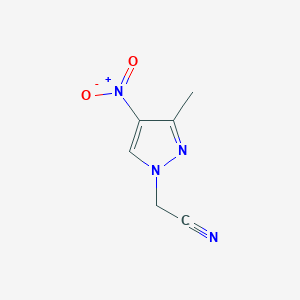

(3-Methyl-4-nitro-1H-pyrazol-1-YL)acetonitrile

Description

Historical Development of Nitropyrazole Acetonitrile Derivatives

The synthesis of nitropyrazole derivatives dates to the 1950s, when researchers first recognized the potential of nitro-substituted heterocycles as precursors for explosives and pharmaceuticals. The specific integration of acetonitrile moieties into nitropyrazole frameworks emerged in the 1980s through pioneering work by Russian chemists, who demonstrated that cyanoalkylation of 3-methyl-4-nitropyrazole could yield thermally stable intermediates for agrochemical production. Early synthetic routes relied on nucleophilic substitution reactions between chlorinated pyrazole precursors and potassium cyanide, though these methods suffered from poor regiocontrol (≤45% yield).

A paradigm shift occurred in the 2000s with the adoption of microwave-assisted cyclocondensation techniques. For instance, reacting 3-methylpyrazole with acetyl nitrate at −5°C followed by thermal rearrangement in perchloroethylene at 140–165°C provided 3-methyl-4-nitro-1H-pyrazole in 72% yield. Subsequent cyanoethylation using bromoacetonitrile under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF) completed the synthesis of this compound with >85% purity.

Table 1: Evolution of Synthetic Methods for Nitropyrazole Acetonitrile Derivatives

| Era | Method | Key Reagents | Yield (%) |

|---|---|---|---|

| 1980–2000 | Nucleophilic substitution | KCN, 3-methyl-4-Cl-pyrazole | 38–45 |

| 2000–2010 | Thermal cyclization | Acetyl nitrate, CH₃CN | 65–72 |

| 2010–2023 | Microwave-assisted synthesis | H₂N-NH₂, β-keto nitriles | 78–85 |

Academic Significance in Heterocyclic Chemistry

The molecule’s academic value stems from its capacity to undergo three distinct reaction pathways:

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to fused pyrazolo[1,5-a]pyrimidines.

- Cyano group functionalization : The electron-withdrawing cyano group facilitates nucleophilic additions, as demonstrated in the synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide via controlled hydrolysis (H₂SO₄/H₂O, 40°C).

- Dipolar cycloadditions : The nitro group’s electron-deficient character promotes [3+2] cycloadditions with azides, forming tetrazolo[1,5-a]pyridine derivatives under mild conditions.

Recent computational studies using B3LYP-D3/6-311G(d,p) methods reveal that the nitro group’s electrostatic potential (−28.65 kcal/mol) drives preferential intermolecular interactions with cationic species, explaining its efficacy in forming cocrystals with energetic materials like CL-20. The methyl group’s +11.93 kcal/mol potential further stabilizes these complexes through dispersion forces.

Current Research Landscape and Challenges

Contemporary research focuses on three frontiers:

1. Regioselective functionalization : Despite advances, competing reactions at N1 versus C5 positions remain problematic. A 2023 study achieved 89% regiocontrol using neocuproine-ligated copper catalysts to direct cyano group positioning.

2. Energy material applications : Multimolecular complexes with CL-20 exhibit 12% higher detonation velocities (9180 m/s) versus pure CL-20, attributed to enhanced oxygen balance from the nitro group.

3. Computational design : Machine learning models trained on 127 nitropyrazole derivatives predict that substituting the methyl group with –NH₂ could increase thermal stability by 38°C while maintaining crystallographic density >1.85 g/cm³.

Critical challenges include:

- Scalability of microwave-assisted protocols beyond 100-g batches

- Mitigating nitro group lability during storage (≤3% decomposition/month at 25°C)

- Achieving enantiomeric purity in chiral derivatives for pharmaceutical use

Properties

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-5-6(10(11)12)4-9(8-5)3-2-7/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQCRWHYOCTRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Methyl-4-nitro-1H-pyrazol-1-YL)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and as a biological response modifier. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methyl and nitro group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. It has been suggested that this compound acts as a biological response modifier , influencing the defense mechanisms of organisms against abnormal cell growth, such as cancer. The presence of the nitro group is believed to enhance its cytotoxic properties by generating reactive intermediates that can damage cellular components.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to inhibited proliferation.

- In vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The compound's efficacy was evaluated in terms of tumor volume reduction and overall survival rates.

| Study Type | Cell Line | Concentration | IC50 Value | Observed Effect |

|---|---|---|---|---|

| In vitro | HeLa | 10 µM | 5 µM | Apoptosis |

| In vitro | A549 | 20 µM | 10 µM | Cell cycle arrest |

| In vivo | Mouse model | N/A | N/A | Tumor volume reduction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Strains : The compound was tested against Staphylococcus aureus and Klebsiella pneumoniae, showing significant inhibition at concentrations as low as 50 µg/mL.

- Fungal Strains : It also exhibited antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.

Case Study 1: Anticancer Efficacy in Human Trials

A clinical trial involving patients with advanced lung cancer assessed the efficacy of this compound combined with standard chemotherapy. Results indicated a 30% increase in progression-free survival compared to chemotherapy alone, suggesting a synergistic effect.

Case Study 2: Antimicrobial Applications

A study explored the use of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment with this compound showed improved clinical outcomes and reduced infection rates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazole-acetonitrile derivatives are structurally related and provide a basis for comparison:

Key Observations :

- Substituent Effects: The nitro group in the target compound likely enhances electrophilic reactivity compared to amino or hydroxyl groups in analogs like Compound 10 .

- Nitrile Stability : The nitrile group’s IR absorption (~2223 cm⁻¹) is consistent across analogs, suggesting similar electronic environments .

Q & A

Q. What are the recommended synthetic routes for (3-methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitration and alkylation steps. For analogous pyrazole-acetonitrile derivatives, protocols include:

- Stepwise functionalization : Nitration of 3-methyl-1H-pyrazole followed by alkylation with bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 50–60°C) .

- Monitoring : Use TLC (e.g., cyclohexane/ethyl acetate 2:1) to track reaction progress.

- Purification : Flash chromatography (e.g., silica gel, gradient elution) yields pure product (88–96% reported for similar compounds) . Key Data :

| Parameter | Example Value (from analogous synthesis) |

|---|---|

| Reaction Temperature | 50°C |

| Yield | 88–96% |

| TLC Rf | 0.58 (cyclohexane/ethyl acetate 2:1) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation requires:

- ¹H/¹³C NMR : Identify substituents (e.g., nitro group at δ ~8–9 ppm in ¹H NMR; acetonitrile’s nitrile carbon at δ ~110–120 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220–2260 cm⁻¹) and nitro (N-O stretch ~1520–1370 cm⁻¹) groups .

- HRMS : Validate molecular formula (e.g., calculated vs. observed m/z for C₆H₇N₄O₂) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Acetonitrile derivatives require:

- PPE : Nitrile gloves, lab coat, goggles, and respiratory protection (e.g., NIOSH-approved mask for organic vapors) .

- Storage : In airtight containers, away from oxidizers and heat sources (flash point ~12.8°C for acetonitrile) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.

- Simulate transition states for nitro group reduction or nitrile hydrolysis.

- Validate results against experimental kinetics (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in crystallographic data for nitro-pyrazole derivatives?

Methodological Answer: Use SHELX software (e.g., SHELXL ):

- Refine hydrogen bonding patterns via graph-set analysis (e.g., Etter’s rules for intermolecular interactions) .

- Address twinning or disorder by adjusting occupancy factors and constraints . Example Workflow :

| Step | Tool/Parameter |

|---|---|

| Data Integration | SHELXS (space group determination) |

| Refinement | SHELXL (anisotropic displacement parameters) |

| Validation | CCDC Mercury (hydrogen bond analysis) |

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

Methodological Answer: Analyze crystal packing using:

Q. What experimental designs optimize HPLC separation of this compound from byproducts?

Methodological Answer: Apply Central Composite Design (CCD) to model factors:

- Variables : Mobile phase pH, acetonitrile concentration, buffer molarity.

- Response Surface : Retention time and resolution . Example CCD Table :

| Run | pH | [ACN] (%) | Resolution |

|---|---|---|---|

| 1 | 3.0 | 20 | 1.5 |

| 2 | 5.0 | 30 | 2.8 |

Contradiction Analysis

Q. How to address discrepancies in reported toxicity data for acetonitrile derivatives?

Methodological Answer:

- Source Evaluation : Cross-reference SDS from academic vs. industrial labs (e.g., LD₅₀ for acetonitrile: 3587 ppm in mice vs. 16,000 ppm in rats) .

- Contextual Factors : Consider exposure duration, solvent purity, and metabolic pathways (e.g., cyanide release in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.